![molecular formula C19H13ClN2O B5764686 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol](/img/structure/B5764686.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol
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Overview
Description
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a naphthalen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol typically involves the reaction of 4-chlorophenylhydrazine with 1-naphthaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Indole Derivatives: Share a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol is unique due to the presence of both a chlorophenyl group and a naphthalen-1-ol moiety, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-14-8-5-13(6-9-14)17-11-18(22-21-17)16-10-7-12-3-1-2-4-15(12)19(16)23/h1-11,23H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRWDUSWGDACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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